molecular formula C17H19F3N4O2 B5366097 1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane

1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane

Cat. No. B5366097
M. Wt: 368.35 g/mol
InChI Key: OOUCVAAGTFJZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane is a chemical compound that has gained much interest in scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties that make it a valuable tool in the study of biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane involves the inhibition of enzymes through binding to their active sites. This compound has been shown to have a high affinity for the active sites of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, resulting in the inhibition of their enzymatic activity. It has also been suggested that this compound may act as a DNA intercalator, leading to the inhibition of DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have a wide range of effects on various biochemical and physiological processes, including neurotransmission, inflammation, and cell proliferation. It has also been suggested that this compound may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane in lab experiments include its unique chemical properties, high potency, and selectivity for specific enzymes. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

The future directions for research on 1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane include further studies on its potential applications in various fields, including cancer and viral diseases. Additionally, research on the potential side effects and toxicity of this compound is needed to fully understand its safety profile. Finally, the development of more efficient synthesis methods and derivatives of this compound may lead to the discovery of new and more potent compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane involves the reaction of furoic acid with 3,3,3-trifluoropropylamine, followed by the condensation of the resulting intermediate with 2-amino-4,6-dichloropyrimidine. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to have antitumor and antiviral properties and has been studied for its potential use in cancer and viral diseases.

properties

IUPAC Name

furan-2-yl-[4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c18-17(19,20)6-4-13-5-7-21-16(22-13)24-9-2-8-23(10-11-24)15(25)14-3-1-12-26-14/h1,3,5,7,12H,2,4,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUCVAAGTFJZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CO2)C3=NC=CC(=N3)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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